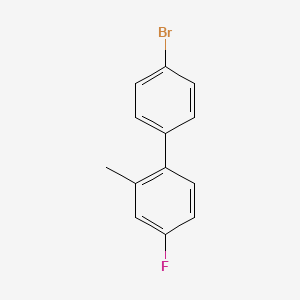

4-Bromo-4'-fluoro-2'-methylbiphenyl

Description

Historical and Contemporary Context of Biphenyls in Advanced Chemical Research

The chemistry of biphenyl (B1667301) derivatives has a rich history dating back over 160 years. rsc.org Early synthetic efforts in the 19th and early 20th centuries, such as the Wurtz-Fittig and Ullmann reactions, provided the initial pathways to these molecules. rsc.org For many years, biphenyls were primarily utilized as heat transfer fluids, solvents, and in the form of polychlorinated biphenyls (PCBs), as additives in various industrial applications. researchgate.net

The modern era of chemical research has seen a significant evolution in the application of biphenyls. They are now recognized as fundamental structural motifs in a vast array of medicinally active compounds, marketed drugs, and natural products. rsc.orgresearchgate.net This shift has been largely driven by the development of powerful cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. gre.ac.ukresearchgate.net This and other palladium-catalyzed reactions (e.g., Stille, Negishi, Hiyama) have provided chemists with highly efficient and versatile tools to construct unsymmetrical biphenyls with a high degree of control over their substitution patterns. rsc.orgacs.org This capability is crucial for systematically studying structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of advanced materials.

Rationale for the Targeted Synthesis and Investigation of 4-Bromo-4'-fluoro-2'-methylbiphenyl

While extensive research on the specific compound this compound is not widely documented in publicly available literature, a strong rationale for its synthesis and investigation can be constructed based on the known contributions of its individual structural features. The design of such a molecule is not arbitrary; it represents a targeted effort to create a compound with a unique combination of properties.

The core biphenyl structure is a common feature in many biologically active molecules. The specific substitutions on this compound are strategically placed to modulate its properties:

Fluorine ('-fluoro'): The introduction of a fluorine atom is a common strategy in medicinal chemistry. It can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or other electrostatic interactions, and alter the acidity of nearby protons.

Bromine ('4-Bromo'): The bromine atom serves two primary purposes. Firstly, its size and electronegativity influence the electronic properties of the phenyl ring. Secondly, and perhaps more importantly, it acts as a versatile synthetic handle. The carbon-bromine bond can be readily functionalized using a variety of cross-coupling reactions, allowing for the late-stage diversification of the molecule to build libraries of related compounds for screening. gre.ac.uk

Methyl Group ('-2'-methyl'): The placement of a methyl group at the ortho position (2'-) is particularly significant. This substitution introduces steric hindrance that restricts the free rotation around the biphenyl C-C bond. This restriction can lead to the formation of stable atropisomers—stereoisomers that arise from hindered rotation. The ability to create and isolate single, stable atropisomers is a key area of research, as different atropisomers of a drug can have vastly different biological activities. rsc.org

Therefore, the targeted synthesis of this compound would likely be driven by the desire to create a chiral, synthetically versatile intermediate for use in the development of new pharmaceuticals or functional materials where precise three-dimensional structure is critical.

Overview of Research Methodologies Applicable to Halogenated Biphenyl Systems

The study of a novel halogenated biphenyl like this compound would employ a range of modern chemical research methodologies.

Synthesis: The most probable and efficient method for constructing the C-C bond between the two substituted phenyl rings would be the Suzuki-Miyaura cross-coupling reaction . gre.ac.ukresearchgate.net A plausible synthetic route would involve the reaction of a boronic acid (or a more stable boronate ester) of one ring with an aryl halide of the other, catalyzed by a palladium complex. For instance, (4-fluoro-2-methylphenyl)boronic acid could be coupled with 1,4-dibromobenzene (B42075) under palladium catalysis to yield the target molecule. The choice of catalyst, ligand, base, and solvent would be critical to optimize the reaction yield and minimize side products. acs.org

Characterization and Structural Elucidation: Once synthesized, the identity and purity of the compound would be confirmed using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the connectivity of the atoms and the specific substitution pattern on the aromatic rings.

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which would be characteristic due to the presence of a bromine atom.

X-ray Crystallography: If a suitable single crystal can be grown, this technique would provide unambiguous proof of the molecular structure, including the precise bond lengths, bond angles, and, most importantly, the dihedral angle between the two phenyl rings. iucr.org

Computational Analysis: Alongside experimental work, quantum mechanics calculations would likely be employed to model the structure and predict the properties of the molecule. iucr.org These computational studies can provide insights into the preferred conformation (the most stable dihedral angle), the energy barrier to rotation around the biphenyl bond, and the electronic properties, such as the distribution of charge across the molecule.

Data Tables

Table 1: Compounds Mentioned in this Article

| Compound Name | Role in Context |

| This compound | Primary subject of the article |

| Polychlorinated Biphenyls (PCBs) | Historical context for biphenyl derivatives |

| (4-fluoro-2-methylphenyl)boronic acid | Potential reactant in synthesis |

| 1,4-dibromobenzene | Potential reactant in synthesis |

Table 2: Hypothetical Synthetic Route for this compound via Suzuki-Miyaura Coupling

| Step | Reactant 1 | Reactant 2 | Catalyst / Reagents | Product |

| 1 | 4-Fluoro-2-methylaniline | (Not applicable) | 1. NaNO₂, HCl (Diazotization) 2. H₃PO₂ (Reduction) | 1-Fluoro-3-methylbenzene |

| 2 | 1-Fluoro-3-methylbenzene | B₂pin₂, KOAc | [Pd(dppf)Cl₂] (catalyst) | 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 3 | 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1,4-Dibromobenzene | Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base) | This compound |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZYTJIJPISZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 4 Fluoro 2 Methylbiphenyl

Retrosynthetic Analysis of the 4-Bromo-4'-fluoro-2'-methylbiphenyl Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the C-C bond connecting the two aromatic rings. This leads to two primary synthons: a 4-bromophenyl unit and a 4-fluoro-2-methylphenyl unit. Depending on the chosen synthetic strategy, these synthons can be represented by various real-world reagents.

Two main retrosynthetic pathways can be envisioned:

Pathway A: This pathway involves the formation of the biphenyl (B1667301) bond through the coupling of a 4-bromophenyl derivative with a 4-fluoro-2-methylphenyl derivative. The nature of the reactive groups on each phenyl ring will depend on the specific coupling reaction employed.

Pathway B: An alternative, though often less practical, approach would involve the synthesis of a pre-formed biphenyl core followed by sequential introduction of the bromo, fluoro, and methyl substituents. This method often suffers from issues with regioselectivity and may require more complex synthetic steps.

The majority of modern synthetic efforts focus on Pathway A, utilizing powerful cross-coupling reactions to construct the biphenyl scaffold efficiently and with high control over the final structure.

Classical and Modern Approaches to Biphenyl Core Formation

The formation of the central carbon-carbon bond in biphenyls is a cornerstone of organic synthesis. Both classical and modern methods are available to the synthetic chemist, each with its own advantages and limitations.

Ullmann Coupling Strategies for Biaryl Bond Construction

The Ullmann reaction, first reported in 1901, is a classical method for synthesizing symmetrical and unsymmetrical biaryls through the copper-mediated coupling of two aryl halides. byjus.comwikipedia.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, and can result in variable yields. wikipedia.org

In the context of this compound, an Ullmann coupling could theoretically involve the reaction between 1-bromo-4-iodobenzene (B50087) and 1-fluoro-4-iodo-2-methylbenzene in the presence of copper. However, achieving selective cross-coupling over homocoupling of each starting material can be challenging. Modern modifications of the Ullmann reaction utilize copper catalysts, often in the presence of ligands, and can proceed under milder conditions. organic-chemistry.org

A rhodium-catalyzed one-pot Ullmann-type homo-coupling of Grignard reagents has also been developed, offering an alternative route to symmetric biaryls at room temperature. beilstein-archives.org While primarily for homo-coupling, unsymmetrical Ullmann reactions can be achieved, typically when one of the coupling partners is used in excess. wikipedia.org

Cross-Coupling Reactions for Asymmetric Biphenyl Synthesis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering mild reaction conditions, high yields, and excellent functional group tolerance. These methods are generally preferred for the synthesis of unsymmetrical biphenyls like this compound.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com For the synthesis of this compound, two primary Suzuki-Miyaura strategies are feasible:

Strategy 1: Coupling of 4-bromophenylboronic acid with 1-bromo-4-fluoro-2-methylbenzene.

Strategy 2: Coupling of (4-fluoro-2-methylphenyl)boronic acid with 1,4-dibromobenzene (B42075).

The choice of strategy would depend on the availability and reactivity of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. A variety of solvents and bases can be employed, and the reaction conditions can be optimized to maximize the yield of the desired product. The synthesis of related fluorinated biphenyl derivatives via Suzuki-Miyaura coupling has been reported, demonstrating the versatility of this method. mdpi.comugr.es For instance, the coupling of various arylboronic acids with substituted bromobenzenes has been shown to proceed with good to excellent yields. nih.govresearchgate.netrsc.org

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1-bromo-4-fluorobenzene (B142099) | Phenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | DMF/H₂O | >95 |

| 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | DMF/H₂O | ~80 |

| 4-bromo-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 33-46 |

Data is illustrative and based on the synthesis of structurally similar compounds. ugr.esnih.gov

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. For the synthesis of this compound, a Stille coupling could involve:

The reaction of (4-bromophenyl)trimethylstannane with 1-bromo-4-fluoro-2-methylbenzene.

The reaction of (4-fluoro-2-methylphenyl)trimethylstannane with 1,4-dibromobenzene.

The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org However, it remains a powerful tool for the synthesis of complex molecules. harvard.edu Reaction conditions typically involve a palladium catalyst and can be performed under relatively mild conditions. nih.gov

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. orgsyn.org Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous in certain cases. The synthesis of this compound via Negishi coupling would likely proceed by:

Reacting a 4-bromophenylzinc halide with 1-bromo-4-fluoro-2-methylbenzene.

Reacting a (4-fluoro-2-methyl)phenylzinc halide with 1,4-dibromobenzene.

The Negishi coupling is known for its high yields and tolerance of various functional groups. orgsyn.org The organozinc reagents can be prepared in situ from the corresponding organohalide, adding to the convenience of this method.

Heck Reaction in the Context of Biphenyl Derivatization

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. nih.govnih.gov While traditionally used for vinylation of aryl halides, modifications of this reaction can be applied to biphenyl synthesis. A plausible, though less direct, route to this compound could involve a Heck-type reaction followed by subsequent chemical transformations. For instance, a palladium-catalyzed reaction between an appropriate fluorinated and methylated alkene and a brominated aryl species could form a precursor that is then converted to the target biphenyl. beilstein-journals.orgmdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and regioselectivity. nih.govorgsyn.org

A plausible mechanism for a Heck-type reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and yields the coupled product. beilstein-journals.org

Iron-Catalyzed Cross-Coupling Approaches

In the quest for more sustainable and economical synthetic methods, iron-catalyzed cross-coupling reactions have emerged as a promising alternative to those using precious metals like palladium. acs.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl Grignard reagent with an aryl halide. For the synthesis of this compound, this would entail the reaction of a Grignard reagent derived from either 1-bromo-4-fluorobenzene or 1-bromo-2-methylbenzene with the corresponding brominated partner in the presence of an iron catalyst.

A key challenge in iron-catalyzed cross-coupling is suppressing the undesired homocoupling side reaction. acs.orgorganic-chemistry.org Research has shown that the use of iron(III) fluoride (B91410) (FeF₃) in combination with an N-heterocyclic carbene (NHC) ligand can significantly improve the selectivity for the cross-coupled product. acs.orgorganic-chemistry.org The fluoride anion is believed to play a crucial role in stabilizing the active iron species. organic-chemistry.org The reaction is compatible with a range of functional groups, making it a versatile tool for synthesizing unsymmetrical biaryls. rsc.orgresearchgate.net

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| FeF₃·3H₂O / SIPr·HCl | Chlorobenzene, p-Tolylmagnesium bromide | 4-Methylbiphenyl | 98 | acs.org |

| FeCl₂ / dppe | Phenyl Grignard, Alkyl Halide | Phenyl-Alkyl | - | nih.gov |

| FeCl₂ / Xantphos | Aryl Grignard, Aryl Halide | Biaryl | - | nih.gov |

This table presents examples of iron-catalyzed cross-coupling reactions for the synthesis of biphenyl derivatives, illustrating the potential for application in the synthesis of this compound.

Nickel-Catalyzed Electrochemical Coupling Reactions

Nickel-catalyzed electrochemical coupling presents another modern approach for biaryl synthesis. rsc.orgresearchgate.net This method utilizes electricity to drive the reductive coupling of aryl halides, often in an undivided cell, avoiding the need for stoichiometric metallic reductants like zinc or manganese. rsc.orgresearchgate.net For the synthesis of this compound, a nickel-catalyzed electrochemical homocoupling of a suitable precursor or a cross-coupling of two different aryl halides could be envisioned.

Mechanistic studies suggest that the reaction proceeds through the electrochemical generation of a low-valent nickel species, which then undergoes oxidative addition with the aryl halide. rsc.org The resulting organonickel intermediate can then react further to form the biaryl product. This technique is noted for its mild reaction conditions and functional group tolerance. wisc.edu The development of enantioselective nickel-catalyzed electrochemical methods has also opened doors to the synthesis of axially chiral biaryls. researchgate.net

Direct C-H Functionalization for Halogenated Biphenyls

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, as it avoids the pre-functionalization of starting materials. nih.govacs.orgnih.gov In the context of halogenated biphenyls, this approach could involve the direct coupling of a C-H bond of one aromatic ring with a halogenated aromatic partner.

For the synthesis of this compound, one could envision a scenario where a directing group on one of the aromatic rings facilitates the regioselective activation of a C-H bond, which then couples with the other aryl halide. snnu.edu.cnsigmaaldrich.com For instance, a nitrile group has been shown to direct the meta-C-H functionalization of biphenyls. nih.govnih.gov Palladium and rhodium are common catalysts for these transformations. acs.org The development of removable directing groups further enhances the synthetic utility of this methodology. snnu.edu.cn

Other Less Conventional Biaryl Coupling Methods

Besides the mainstream coupling reactions, other less conventional methods can also be employed for the synthesis of biaryls like this compound. One such method is the diazotization of an aniline (B41778) derivative followed by a Gomberg-Bachmann or a related coupling reaction. For instance, the diazotization of 4-bromo-2-fluoroaniline (B1266173) in the presence of benzene (B151609) can yield 4-bromo-2-fluorobiphenyl (B126189). A Chinese patent describes a method for synthesizing 4-bromo-2-fluorobiphenyl from o-fluoroaniline through bromination and a subsequent diazotization-coupling sequence. google.com

Another approach involves the use of organozinc reagents. For example, 4-Bromo-2-fluorobiphenyl can be used to prepare an organozinc reagent, which can then participate in further coupling reactions. guidechem.com

Regioselective and Stereoselective Synthesis of this compound

The synthesis of a specific isomer like this compound requires careful control of regioselectivity. In cross-coupling reactions, the regioselectivity is primarily determined by the substitution pattern of the starting aryl halides and organometallic reagents. For instance, in a Suzuki-Miyaura coupling, the reaction between 4-bromophenylboronic acid and 1-bromo-4-fluoro-2-methylbenzene would theoretically yield the desired product.

Stereoselectivity, particularly atropisomerism, can be a factor in highly substituted biphenyls. However, for this compound, the rotational barrier around the biaryl axis is not expected to be high enough to allow for the isolation of stable atropisomers at room temperature. The primary challenge in its synthesis is achieving the correct connectivity of the substituents (regioselectivity). Direct lithiation followed by reaction with an electrophile is a powerful tool for achieving regioselectivity in the synthesis of substituted aromatics. mdpi.com

Optimization of Reaction Parameters and Catalyst Systems for Enhanced Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the ligand plays a critical role in the efficiency of the catalytic cycle. Phosphine-based ligands are commonly used. The choice of base is also important for the transmetalation step. In iron-catalyzed couplings, the nature of the iron salt and the presence of additives like NHC ligands are key to high selectivity. acs.orgorganic-chemistry.org

Recent advancements have seen the use of autonomous systems for the optimization of reaction conditions. chemrxiv.org These systems can rapidly screen a wide range of parameters to identify the optimal conditions for a given transformation.

A patent for the synthesis of 4-bromo-2-fluorobiphenyl highlights the importance of temperature control during the diazotization and coupling steps to maximize yield. google.com The stoichiometry of the reagents is also a critical factor that needs to be carefully controlled.

| Parameter | Influence on Reaction |

| Catalyst | Determines the reaction pathway and efficiency. |

| Ligand | Modulates the reactivity and selectivity of the metal catalyst. |

| Base | Facilitates key steps in the catalytic cycle, such as transmetalation or deprotonation. |

| Solvent | Affects the solubility of reagents and the stability of intermediates. |

| Temperature | Influences the reaction rate and can affect selectivity. |

| Reaction Time | Needs to be sufficient for the reaction to go to completion but not so long as to cause product decomposition. |

This table summarizes the key reaction parameters and their general influence on the efficiency of cross-coupling reactions for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu The synthesis of this compound and other biphenyl compounds is an area where these principles are actively being applied, primarily by improving upon traditional cross-coupling methodologies.

Key Green Chemistry Strategies:

Use of Safer Solvents: A major focus is replacing volatile and often toxic organic solvents (VOCs) like toluene (B28343) or DMF. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated successful Suzuki-Miyaura couplings in aqueous media, often facilitated by water-soluble catalysts and ligands. chemicalbook.com

Catalyst Efficiency and Recyclability: Developing highly efficient catalysts reduces the amount of metal required and minimizes metal contamination in the final product. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., palladium nanoparticles on a solid support), are particularly advantageous as they can be easily separated from the reaction mixture and recycled for multiple uses.

Atom Economy: Cross-coupling reactions, in general, have good atom economy, as most of the atoms from the starting materials are incorporated into the final product. However, the choice of reaction can influence this. For instance, Suzuki coupling is often favored over Stille coupling, as the boron byproducts are less hazardous and have lower molecular weight than the tin byproducts.

Energy Efficiency: The development of more active catalysts allows reactions to be conducted at lower temperatures, reducing energy consumption. Microwave-assisted synthesis is another technique that can dramatically shorten reaction times and improve energy efficiency compared to conventional heating.

Comparison of Traditional vs. Green Synthetic Approaches

The following table illustrates the shift towards more sustainable practices in the synthesis of biphenyls, applicable to this compound.

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Toluene, Dioxane, DMF (Volatile Organic Compounds) | Water, Ethanol, or Ionic Liquids iwu.educhemicalbook.com |

| Catalyst | Homogeneous Pd or Ni complexes (often single-use) | Heterogeneous catalysts (e.g., Pd on carbon, Pd nanoparticles), recyclable catalysts rsc.org |

| Reagent Toxicity | High (e.g., Organostannanes in Stille reaction) organic-chemistry.org | Low (e.g., Organoborons in Suzuki reaction) iwu.edu |

| Energy Input | Often requires high temperatures and long reaction times | Milder conditions, use of microwave irradiation to reduce time and energy |

By adopting these greener methodologies, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a cornerstone of chemical analysis, providing a molecular fingerprint based on the vibrations of atoms within a molecule. Both Infrared (IR) and Raman spectroscopy probe these vibrations, but they do so through different physical mechanisms, making them complementary techniques.

Hypothetical IR and Raman Spectral Features for 4-Bromo-4'-fluoro-2'-methylbiphenyl:

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |

| Methyl C-H Stretch (Asymmetric) | ~2960 | Medium | Medium |

| Methyl C-H Stretch (Symmetric) | ~2870 | Medium | Medium |

| Aromatic C=C Stretch (in-ring) | 1620 - 1450 | Medium to Strong | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

| C-Br Stretch | 600 - 500 | Medium to Strong | Strong |

| Biphenyl (B1667301) Inter-ring Stretch | ~1300 | Weak | Strong |

| Methyl Rocking/Deformation | ~1100 | Medium | Weak |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, XRD would provide unparalleled detail about its solid-state structure.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformational Analysis

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would yield a wealth of information. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

A key structural parameter of interest in biphenyl compounds is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from the ortho substituents (in this case, the methyl group on one ring) and the electronic effects that favor planarity for optimal π-system conjugation. The presence of the 2'-methyl group would be expected to induce a significant twist between the two rings.

Hypothetical Single-Crystal XRD Data Table for this compound:

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Would be determined experimentally |

| Dihedral Angle (C-C-C-C between rings) | Expected to be > 40° due to steric hindrance |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. Instead of a single crystal, a fine powder of the compound is used. While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for several purposes.

For this compound, a PXRD pattern would serve as a unique fingerprint for its specific crystalline form. This would be crucial for:

Phase Identification: Confirming that a synthesized batch consists of the desired crystalline phase.

Purity Assessment: Detecting the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Studies: Investigating if the compound can exist in multiple crystalline forms (polymorphs), each with its own distinct PXRD pattern and physical properties.

A typical PXRD analysis would present the data as a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks would be characteristic of the compound's crystal lattice.

Computational and Theoretical Investigations of 4 Bromo 4 Fluoro 2 Methylbiphenyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are powerful tools for predicting the properties of molecules from first principles. For 4-Bromo-4'-fluoro-2'-methylbiphenyl, these methods provide insights into its stability, reactivity, and spectroscopic characteristics.

The ground state geometry of this compound is expected to be non-planar, with a significant dihedral angle between the two phenyl rings. This is due to the steric hindrance caused by the methyl group at the 2'-position. The bromine and fluorine atoms, being at the para positions, will have a lesser impact on the dihedral angle but will significantly influence the electronic properties.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. For substituted biphenyls, the nature and position of the substituents modulate these frontier orbital energies.

To illustrate the expected electronic properties, a comparative table of calculated values for related biphenyl (B1667301) derivatives is presented below. These values are typically obtained using DFT calculations, for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Biphenyl | -6.24 | -0.53 | 5.71 |

| 4-Bromobiphenyl | -6.35 | -0.89 | 5.46 |

| 4-Fluorobiphenyl | -6.31 | -0.65 | 5.66 |

| 2-Methylbiphenyl | -6.12 | -0.48 | 5.64 |

| This compound (Predicted) | ~ -6.4 | ~ -0.9 | ~ 5.5 |

This table presents typical values from computational studies on substituted biphenyls to provide a predictive context for this compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating electronic properties compared to DFT, albeit at a greater computational cost. These methods are particularly valuable for predicting electronic excitation energies and, consequently, UV-Vis spectra.

For this compound, ab initio calculations could provide a detailed understanding of its excited states and the nature of its electronic transitions. While specific ab initio spectroscopic predictions for this molecule are not found in the reviewed literature, the methodology is well-established for halogenated and methylated biphenyls. Such studies would typically involve geometry optimization at a lower level of theory (like DFT) followed by single-point energy calculations for the ground and excited states using a more accurate ab initio method.

Conformational Analysis and Torsional Barriers of the Biphenyl Linkage

The conformational flexibility of biphenyls is dominated by the rotation around the central carbon-carbon single bond. The substituents on the phenyl rings play a critical role in determining the preferred dihedral angle and the energy barrier for this rotation.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters. For this compound, a PES scan of the dihedral angle between the two phenyl rings would reveal the rotational energy profile.

The presence of the methyl group at the 2'-position is expected to create a significant steric hindrance, leading to a high rotational barrier. The most stable conformation will be a twisted one, with a dihedral angle likely greater than that of unsubstituted biphenyl (which is around 44°). The planar and perpendicular conformations would represent transition states or high-energy intermediates in the rotational pathway.

The following table summarizes experimentally determined and calculated rotational barriers for related biphenyl compounds, which helps in estimating the barrier for this compound.

| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl | None | ~1.5 |

| 2-Methylbiphenyl | -CH₃ | ~17 |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~18-20 |

| This compound (Predicted) | -CH₃ | ~17-19 |

This table illustrates the effect of ortho-substitution on the rotational barrier of biphenyls.

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational changes in a molecule. nih.gov By simulating the motion of atoms over time, MD can explore the accessible conformational space and the dynamics of transitions between different energy minima. researchgate.net

For this compound, an MD simulation would be particularly useful for understanding how the molecule behaves in different environments, such as in solution or in a biological system. The simulation would show the fluctuations of the dihedral angle around its equilibrium value and the timescale of any conformational changes. While specific MD studies on this molecule are not available, the methodology has been applied to other halogenated biphenyls to study their environmental fate and interactions with biological receptors. nih.gov

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, isolable rotational isomers (atropisomers). wikipedia.org Biphenyls with bulky substituents in the ortho positions are classic examples of molecules that can exhibit atropisomerism. pharmaguideline.comslideshare.net

The presence of the methyl group at the 2'-position in this compound introduces the possibility of atropisomerism. For atropisomers to be stable and separable at room temperature, the rotational barrier must be sufficiently high (typically > 20-25 kcal/mol). Based on the data for 2-methylbiphenyl, the barrier for this compound is likely to be in a range where the atropisomers might be observable at low temperatures but could interconvert at room temperature. researchgate.net The presence of the bromo and fluoro groups at the para positions is not expected to significantly alter the rotational barrier, but they ensure that the molecule is chiral if the rotation is restricted.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Sites

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents. The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com

The electronic character of this compound is shaped by its three substituents:

2'-methyl group: An electron-donating group (EDG) that increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

4-Bromo and 4'-fluoro groups: Halogens are electron-withdrawing groups (EWGs) via induction but can be weak resonance donors. Fluorine is the most electronegative element, exerting a strong inductive effect that lowers the energy of both the HOMO and LUMO. Bromine has a similar, albeit weaker, effect.

The interplay of these groups is expected to narrow the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity. rsc.org A smaller gap generally implies higher reactivity.

Prediction of Reaction Sites:

HOMO: The HOMO density is predicted to be highest on the more electron-rich, methyl-substituted phenyl ring. This suggests that electrophilic attack (e.g., nitration, acylation) would preferentially occur on this ring.

LUMO: The LUMO density is expected to be distributed across the biphenyl system but with significant localization on the carbons bearing the electron-withdrawing halogen substituents. researchgate.net This indicates that these sites are the most likely targets for nucleophilic attack.

The following table presents hypothetical, yet plausible, energy values for the frontier orbitals of this compound, calculated using a Density Functional Theory (DFT) approach.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 | Indicates moderate chemical reactivity |

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, C-H···π Interactions)

Non-covalent interactions are crucial forces that dictate the three-dimensional structure, conformational stability, and crystal packing of molecules. wikipedia.org For this compound, several key non-covalent interactions are expected to be significant.

The presence of substituents in the ortho positions of biphenyls forces the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. rsc.org In this case, the ortho-methyl group creates significant steric hindrance, leading to a substantial dihedral angle between the rings. This angle is a result of balancing the steric repulsion between the rings and the stabilizing π-conjugation that favors planarity. utah.edu

Halogen Bonding: The bromine atom is a potential halogen bond donor. Due to an anisotropic distribution of electron density, a region of positive electrostatic potential, known as a σ-hole, exists along the extension of the C-Br bond. mdpi.com This σ-hole can form an attractive, non-covalent interaction with an electron-rich atom (a nucleophile), such as the fluorine atom or the π-system of a neighboring molecule. youtube.com This interaction can play a key role in the solid-state packing of the compound.

C-H···π Interactions: The methyl group provides C-H bonds that can act as donors in C-H···π interactions. These weak hydrogen bonds can form between the methyl hydrogens and the π-electron cloud of the adjacent phenyl ring (intramolecularly) or with the rings of nearby molecules (intermolecularly), further stabilizing the molecular conformation and crystal lattice.

Solvent Effects on Molecular Geometry and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can predict these effects.

Molecular Geometry: In the gas phase, the molecule will adopt a specific dihedral angle. In a solvent, this angle may change. While the effect can be modest, polar solvents can stabilize charge-separated states and may slightly alter the rotational energy barrier between the phenyl rings. ic.ac.uk

Electronic Properties: The polarity of the solvent is expected to have a noticeable impact on the molecule's electronic properties. This compound possesses a permanent dipole moment due to its electronegative halogen substituents. Polar solvents will interact with and stabilize this dipole. This stabilization typically leads to a reduction in the HOMO-LUMO energy gap compared to the gas phase, potentially increasing the molecule's reactivity in solution. ic.ac.uk

The table below illustrates the predicted trend of key molecular properties in different solvent environments.

| Property | Gas Phase (Predicted) | Nonpolar Solvent (e.g., Hexane) | Polar Solvent (e.g., DMSO) |

|---|---|---|---|

| Dihedral Angle | ~55° | ~54° | ~58° |

| Dipole Moment (Debye) | ~2.1 D | ~2.3 D | ~2.8 D |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | 5.4 eV | 5.1 eV |

Chemical Reactivity, Functionalization, and Derivatization of 4 Bromo 4 Fluoro 2 Methylbiphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) on 4-Bromo-4'-fluoro-2'-methylbiphenyl is governed by the combined directing effects of the substituents on each ring. The reactivity of a given ring and the position of substitution are determined by a careful balance of inductive and resonance effects.

The two phenyl rings of the biphenyl system present different reactivity profiles towards electrophiles.

Ring B (Fluoro-methylated Ring): This ring contains a fluorine atom at the 4'-position and a methyl group at the 2'-position. The methyl group is an activating, ortho, para-director through an inductive electron-donating effect. libretexts.org The fluorine atom, like bromine, is a deactivating ortho, para-director. pressbooks.pub The activating effect of the methyl group and the deactivating effects of the fluorine and the opposing phenyl ring are in competition. Generally, activating groups have a stronger influence than deactivating groups. libretexts.org Therefore, Ring B is expected to be more reactive toward electrophiles than Ring A.

Considering the directing effects on the more activated Ring B, the methyl group directs to its ortho (C3') and para (C6') positions. The fluorine atom directs to its ortho positions (C3' and C5'). The position C3' is strongly favored as it is ortho to both the activating methyl group and the ortho, para-directing fluorine atom. The C5' position is also activated, being ortho to the fluorine. Therefore, a mixture of products is likely, with substitution at C3' expected to be the major product.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Position of Attack | Directing Substituent(s) | Predicted Outcome |

|---|---|---|---|

| A | C3, C5 | -Br (ortho, para-director) | Minor products |

| B | C3' | -CH₃ (ortho), -F (ortho) | Major product |

Nucleophilic Substitution Reactions Involving Halogen Moieties (Bromine and Fluorine)

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org In this compound, neither the bromine nor the fluorine is significantly activated towards classical SNAr by the other substituents, which are either weakly deactivating (halogens) or activating (methyl).

However, the relative reactivity of the C-Br and C-F bonds can be distinguished under certain conditions.

Leaving Group Ability in SNAr: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group. libretexts.orgyoutube.com Due to fluorine's high electronegativity, it strongly withdraws electron density from the attached carbon, making it more electrophilic and susceptible to attack. Consequently, in activated systems, the C-F bond is often more reactive than C-Br, C-Cl, or C-I bonds. libretexts.orgyoutube.com

Photocatalytic Methods: Recent advances have enabled the SNAr of unactivated fluoroarenes using organic photoredox catalysis. nih.gov This method proceeds via a cation radical intermediate and allows for the substitution of fluoride (B91410) with various nucleophiles like azoles, amines, and carboxylic acids, even in electron-neutral or electron-rich systems. nih.gov Such a strategy could potentially be applied to selectively substitute the fluorine atom in this compound, while leaving the C-Br bond intact for subsequent transformations. nih.gov

Further Cross-Coupling Reactions of this compound as a Substrate

The presence of two different halogen atoms on the biphenyl scaffold makes this compound an excellent substrate for selective functionalization using palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl > F. mdpi.comunistra.fr This differential reactivity is key to its synthetic utility.

The C-Br bond is significantly more reactive than the C-F bond in common cross-coupling reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings. mdpi.comnobelprize.orgresearchgate.net This allows for the highly regioselective introduction of a new substituent at the C4 position, leaving the C4'-F bond untouched. This strategy has been demonstrated in the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, where the aryl-Br bond reacted preferentially over the thiophenyl-Br bond. nih.gov Similarly, various brominated compounds are routinely functionalized via Suzuki and Sonogashira reactions without affecting other parts of the molecule. mdpi.com

Table 2: Common Cross-Coupling Reactions at the C-Br Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl, Alkyl |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) complex | Aryl, Alkyl, Vinyl |

| Negishi | Organozinc Halide | Pd(0) or Pd(II) complex | Aryl, Alkyl |

Sequential Cross-Coupling for Polyfunctionalized Biphenyls

The distinct reactivities of the C-Br and C-F bonds allow for a sequential functionalization strategy to create polyfunctionalized biphenyls. First, a standard palladium-catalyzed cross-coupling reaction can be performed at the more reactive C-Br position. Following this initial modification, the less reactive C-F bond can be targeted for a second, different transformation. This second step might involve harsher reaction conditions or a different catalytic system designed to activate the C-F bond. Alternatively, the functional group introduced in the first step could electronically activate the second ring towards a subsequent reaction, such as a nucleophilic aromatic substitution at the C-F position. This stepwise approach provides a powerful tool for building complex molecular architectures from a single starting material. nih.govmdpi.com

Stereoselective Functionalization of the Biphenyl Axis

Biphenyls with bulky substituents at the ortho positions (2, 2', 6, and 6') can exhibit hindered rotation around the central C-C single bond. If the rotational energy barrier is high enough, individual rotational isomers (atropisomers) can be isolated. wikipedia.orgslideshare.net this compound has a methyl group at the 2'-position. While this single ortho substituent is unlikely to create a barrier high enough for stable atropisomers at room temperature, the introduction of another bulky group, particularly at the C2 or C6 position via a cross-coupling reaction, could significantly increase steric hindrance.

This would lead to the formation of stable atropisomeric diastereomers or enantiomers, a phenomenon known as axial chirality. wikipedia.orgnih.gov The synthesis of such molecules can be achieved stereoselectively, for instance, by using chiral ligands in the cross-coupling reaction, which can favor the formation of one atropisomer over the other. This approach is valuable in medicinal chemistry, where different atropisomers of a drug can have vastly different biological activities. nih.govprinceton.edu

Regioselective Metalation and Subsequent Trapping Reactions

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium species can then be trapped with various electrophiles. baranlab.orguwindsor.ca

For this compound, several substituents could potentially act as DMGs.

Fluorine: The fluorine atom is considered a moderate DMG. organic-chemistry.org It can direct lithiation to the adjacent C3' position.

Methyl: The methyl group itself is not a strong DMG, but its acidity can be increased by adjacent groups, potentially allowing for benzylic metalation.

Bromine: Halogen atoms can participate in halogen-metal exchange, which is often faster than deprotonation, especially for bromine and iodine. uwindsor.ca This would generate an aryllithium species at the C4 position.

Competition experiments would be necessary to determine the ultimate site of metalation. However, the fluorine on Ring B is a plausible director for lithiation at the C3' position, especially using a strong base like s-BuLi in the presence of a ligand such as TMEDA. Subsequent quenching with an electrophile (E+) would introduce a new functional group at this specific site.

Table 3: Potential Regioselective Metalation Outcomes

| Metalation Method | Directing Group | Position of Metalation | Subsequent Reaction |

|---|---|---|---|

| Directed ortho-Metalation | -F | C3' | Quenching with E⁺ (e.g., CO₂, RCHO, MeI) |

Oxidation and Reduction Chemistry of the Biphenyl System

The oxidation and reduction of this compound can target either the aromatic rings or the methyl substituent.

Oxidation:

Ring Oxidation: Biphenyls can be oxidized to form hydroxylated metabolites, often catalyzed by enzymes like cytochrome P450. fishersci.com Studies on similar halobiphenyls show that para-hydroxylation is often the preferred metabolic pathway. fishersci.com Given the substitution pattern, oxidation could potentially occur at the C3' or C5' positions of Ring B, or the C2/C6 positions of Ring A.

Methyl Group Oxidation: The benzylic methyl group is susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇). Under controlled conditions, this could yield the corresponding benzoic acid (4-bromo-4'-fluoro-[1,1'-biphenyl]-2'-carboxylic acid) or the intermediate aldehyde.

General Oxidation: The compound is incompatible with strong oxidizing agents, which could lead to decomposition. fishersci.com

Reduction:

Dehalogenation: The C-Br bond can be selectively reduced to a C-H bond using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents, leaving the more stable C-F bond intact. This provides a route to 4'-fluoro-2'-methylbiphenyl.

Birch Reduction: Under forcing conditions, such as a Birch reduction (Na/NH₃, EtOH), the aromatic rings can be partially reduced to yield non-aromatic cyclohexadiene derivatives. The regioselectivity would depend on the electronic nature of the substituents.

Applications of 4 Bromo 4 Fluoro 2 Methylbiphenyl As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

There is no available scientific literature that documents the use of 4-Bromo-4'-fluoro-2'-methylbiphenyl as a starting material or intermediate in the total synthesis of any complex natural products or other bioactive molecules.

Scaffold for the Development of Chiral Ligands in Asymmetric Catalysis

Role in the Synthesis of Supramolecular Assembly Components

There is no documented role for this compound in the synthesis of molecular components designed for supramolecular assembly or self-assembling systems.

Potential in Advanced Functional Materials and Supramolecular Chemistry

Incorporation into Organic Electronic Materials (e.g., as a Biphenyl (B1667301) Core in Host Materials or Transport Layers)

There are no studies documenting the incorporation of 4-Bromo-4'-fluoro-2'-methylbiphenyl into organic electronic materials. Research on related compounds, such as other halogenated and methylated biphenyls, indicates that the biphenyl core is a common motif in host materials for organic light-emitting diodes (OLEDs) and as charge transport layers. However, without experimental data, the electronic properties and performance of this compound in such applications remain unknown.

Components in Liquid Crystalline Systems

No literature is available on the liquid crystalline properties of this compound. The potential for a molecule to exhibit liquid crystalline phases is highly dependent on its specific molecular geometry, including the placement and nature of its substituents. While some substituted biphenyls are known to be liquid crystals, the specific influence of the bromo, fluoro, and methyl groups in the requested configuration has not been investigated. For instance, the related compound 4-Bromo-4'-methylbiphenyl is known to be a nematic liquid crystal. fishersci.com

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There is no evidence of this compound being utilized as a building block for the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The design of these porous materials relies on the predictable coordination or covalent bonding of specific functional groups on the organic linkers. While bromo and fluoro groups can influence the properties of the resulting frameworks, no studies have employed this particular ligand.

Self-Assembly Studies and Investigation of Intermolecular Interactions

No self-assembly studies or investigations into the intermolecular interactions of this compound have been published. The bromine, fluorine, and methyl groups would be expected to participate in various non-covalent interactions, such as halogen bonding, hydrogen bonding (with appropriate partners), and van der Waals forces, which would dictate its self-assembly behavior. However, the crystal structure and solid-state packing of this compound have not been determined. Studies on similar molecules, like 4-bromo-4'-hydroxybiphenyl, have shown self-assembly into two-dimensional nanoporous arrays driven by hydrogen and halogen bonds.

Design of Novel Chromophores and Fluorophores

The potential of this compound in the design of novel chromophores and fluorophores has not been explored. The photophysical properties, including absorption and emission spectra, are highly sensitive to the electronic structure of a molecule. The specific substitution pattern of this biphenyl would undoubtedly influence its electronic transitions, but without experimental or computational studies, its characteristics as a chromophore or fluorophore remain speculative.

Future Research Directions and Unexplored Avenues for 4 Bromo 4 Fluoro 2 Methylbiphenyl

Development of Novel and Atom-Economical Synthetic Pathways

While established methods for the synthesis of biphenyl (B1667301) compounds exist, the development of more efficient and sustainable routes remains a key research objective. Future efforts will likely concentrate on creating novel synthetic pathways for 4-Bromo-4'-fluoro-2'-methylbiphenyl that are both atom-economical and environmentally benign. Atom economy, a concept that emphasizes the maximization of atoms from reactants into the final product, is a central tenet of green chemistry. rsc.org

Current research in organic synthesis is actively exploring methods to improve the efficiency of carbon-carbon bond formation, a critical step in biphenyl synthesis. orgsyn.org For related compounds, strategies such as Suzuki-Miyaura coupling reactions are commonly employed. chemicalbook.com Future research could focus on developing novel catalysts or reaction conditions that improve the yield and selectivity of such cross-coupling reactions for the specific synthesis of this compound. The goal is to minimize waste and the use of hazardous reagents, aligning with the principles of sustainable chemistry. rsc.org

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent burgeoning fields in organic synthesis, offering green and efficient alternatives to traditional methods. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions. The application of these methods to the synthesis and transformation of this compound is a promising avenue for future research.

For instance, photocatalytic cross-coupling reactions could provide a novel means of synthesizing the biphenyl core. Similarly, electrocatalytic methods could be explored for the selective functionalization of the molecule, taking advantage of the different electronic properties of the two aromatic rings. These approaches could lead to more sustainable and efficient synthetic routes, reducing the reliance on high temperatures and stoichiometric reagents.

In-Depth Mechanistic Studies of Key Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. Future research should include in-depth mechanistic studies of the key reactions involved in the synthesis and functionalization of this compound.

Techniques such as real-time in situ monitoring, including powder X-ray diffraction and Raman spectroscopy, can provide valuable insights into the transient intermediates and reaction pathways of mechanochemical reactions. nih.gov While not directly applied to this specific compound yet, these advanced analytical methods could be used to elucidate the mechanisms of its formation through various synthetic routes. nih.gov Such studies can reveal critical information about reaction kinetics, the role of catalysts, and the formation of byproducts, enabling the rational design of more efficient and selective synthetic protocols. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Future research could focus on adapting the synthesis of this compound to these modern technologies.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, can enable better control over reaction parameters, leading to higher yields and purity. Automated synthesis platforms can accelerate the discovery and optimization of new reaction conditions and the synthesis of derivative libraries for screening purposes. The development of robust and reliable flow and automated synthesis protocols for this compound would be a significant advancement.

Computational Design of New Derivatives with Tailored Reactivity and Assembly Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. Future research will undoubtedly leverage these tools to design novel derivatives of this compound with tailored reactivity and self-assembly characteristics.

By employing structure-based design and computational docking analysis, researchers can predict the properties of new analogs and prioritize synthetic targets. nih.govnih.gov For example, computational studies could be used to design derivatives with enhanced liquid crystalline properties or with specific binding affinities for biological targets. This in silico approach can significantly accelerate the discovery of new functional molecules based on the this compound scaffold. nih.gov

Expansion into Emerging Fields of Materials Science and Chemical Biology (excluding human trials/dosage/safety aspects)

The unique structural and electronic properties of this compound make it an attractive building block for the development of new materials and chemical probes. Future research will likely explore its potential in emerging fields of materials science and chemical biology.

In materials science, the rigid biphenyl core is a desirable feature for the creation of liquid crystal materials. biosynth.com Research could focus on synthesizing polymers or other advanced materials incorporating the this compound unit to explore their optical and electronic properties.

In chemical biology, the compound could serve as a scaffold for the development of new molecular probes to study biological processes. The bromine atom provides a handle for further functionalization, allowing for the attachment of reporter groups or other functionalities.

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-4'-fluoro-2'-methylbiphenyl, and how can purity be ensured?

The compound can be synthesized via cross-coupling reactions using aryl-substituted benzothiazolium tetrafluoroborates. For example, reacting p-dibromobenzene with 10-methyl-5-(2-methylphenyl)benzothiazolium tetrafluoroborate (3e) under mild conditions yields 4-bromo-2'-methylbiphenyl derivatives with 82% efficiency . Key steps include:

- Reagents : Benzothiazolium salts (e.g., 3e) as coupling partners.

- Conditions : Room temperature, inert atmosphere (N₂/Ar), and column chromatography purification (hexane/EtOAC, 100:0 to 4:1).

- Yield Optimization : Adjust stoichiometry of arylboronic acid derivatives and monitor reaction progress via TLC.

| Reagent | Product | Yield | Physical State |

|---|---|---|---|

| 3c (4-Me-subst.) | 4-bromo-4'-methylbiphenyl (4b) | 85% | White solid |

| 3e (2-Me-subst.) | 4-bromo-2'-methylbiphenyl (4d) | 82% | Colorless oil |

Q. How can NMR spectroscopy confirm the structure of this compound?

¹H and ¹³C NMR are critical for verifying regiochemistry and substituent positions:

- ¹H NMR : Look for deshielded aromatic protons near electron-withdrawing groups (Br, F). For example, the 2'-methyl group appears as a singlet (~δ 2.3 ppm), while fluorine induces splitting in adjacent protons .

- ¹³C NMR : Bromine and fluorine cause distinct downfield shifts. The quaternary carbon bearing Br typically resonates at ~δ 120–130 ppm, while the fluorinated carbon appears at ~δ 160 ppm .

Q. What purification methods are recommended for this compound?

- Column Chromatography : Use silica gel with hexane/EtOAC gradients (4:1 to 100:0) to separate isomers .

- Recrystallization : Employ ethanol/water mixtures for crystalline derivatives.

- Purity Validation : Combine melting point analysis with HPLC (C18 column, MeOH:H₂O = 80:20) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects. Key steps:

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K .

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for heavy atoms (Br, F) .

- Visualization : ORTEP-3 can generate thermal ellipsoid plots to highlight steric effects from the methyl group .

Q. How do substituents (Br, F, Me) influence electronic properties and reactivity?

- Electron-Withdrawing Effects : Bromine and fluorine decrease electron density on the biphenyl core, directing electrophilic substitution to the less-hindered positions.

- Steric Effects : The 2'-methyl group hinders planarization, reducing conjugation (observed via UV-Vis redshift suppression) .

- Reactivity : Fluorine enhances stability toward oxidation, while bromine facilitates Suzuki-Miyaura cross-coupling for further functionalization .

Q. What strategies control regioselectivity in further functionalization?

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Case Example : If NMR suggests a planar structure but crystallography shows torsional strain, re-examine NMR coupling constants (e.g., ³JHH for dihedral angles) and refine crystallographic models with SHELXL .

- Validation : Compare computed (DFT) and experimental spectra to identify discrepancies caused by dynamic effects in solution .

Methodological Best Practices

- Synthesis : Prioritize benzothiazolium-based coupling for scalability and reproducibility .

- Characterization : Combine NMR, XRD, and computational modeling for robust structural assignment.

- Data Reporting : Include CIF files for crystallographic data and full NMR assignments in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.